1,3,4,7,9-Pentabromo-dibenzofuran
Description
Significance within Persistent Organic Pollutants (POPs) Research Framework
PBDFs are classified as persistent organic pollutants (POPs), a group of chemicals that are resistant to environmental degradation through chemical, biological, and photolytic processes. iaeg.comekb.eg Due to their persistence, they can bioaccumulate in human and animal tissues and are subject to long-range environmental transport. The primary sources of PBDFs in the environment are unintentional formation during thermal processes, such as waste incineration and industrial activities, especially when brominated flame retardants (BFRs) are present. iaeg.comtum.deresearchgate.net They are also found as impurities in some commercial BFR formulations. researchgate.netnih.gov The Stockholm Convention, an international environmental treaty, aims to eliminate or restrict the production and use of POPs, and there have been proposals to include certain polyhalogenated dibenzo-p-dioxins and dibenzofurans under its regulations. iaeg.com
Historical Evolution of Research on Brominated Dibenzofurans
Chemical Compound Information: 1,3,4,7,9-Pentabromo-dibenzofuran
This section provides specific data related to the chemical compound this compound.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₃Br₅O | chemeo.com |
| Molecular Weight | 562.67 g/mol | chemeo.com |
| InChI | InChI=1S/C12H3Br5O/c13-4-1-5(14)9-8(2-4)18-12-10(9)6(15)3-7(16)11(12)17/h1-3H | chemeo.com |
| InChIKey | HRCFIJWEFSMLEC-UHFFFAOYSA-N | chemeo.com |
| SMILES | Brc1cc(Br)c2c(c1)oc1c(Br)c(Br)cc(Br)c12 | chemeo.com |
| LogP (Octanol/Water Partition Coefficient) | 7.398 | chemeo.com |
| Log10 of Water Solubility (mol/l) | -14.63 | chemeo.com |
| McGowan's Characteristic Volume (ml/mol) | 214.930 | chemeo.com |
| Non-polar Retention Indices | 3098.00 | chemeo.com |
Note: The properties listed above are based on computational methods and data from the NIST Webbook. chemeo.com
Structure
3D Structure
Properties
CAS No. |
617708-14-2 |
|---|---|
Molecular Formula |
C12H3Br5O |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,3,4,7,9-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-5(14)9-8(2-4)18-12-10(9)6(15)3-7(16)11(12)17/h1-3H |
InChI Key |
HRCFIJWEFSMLEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C2C(=CC(=C3Br)Br)Br)Br)Br |
Origin of Product |
United States |
Synthesis and De Novo Formation Pathways of 1,3,4,7,9 Pentabromo Dibenzofuran
Laboratory Synthesis Methodologies for Isomer-Specific Production
The targeted synthesis of a specific polybrominated dibenzofuran (B1670420) (PBDF) isomer like 1,3,4,7,9-Pentabromo-dibenzofuran is a chemically complex task. Methodologies often involve multi-step processes that build the dibenzofuran core and then introduce bromine atoms at specific positions.
The direct bromination of dibenzofuran is a common approach to producing brominated derivatives. However, controlling the specific substitution pattern to yield this compound is challenging due to the directing effects of the oxygen atom and the already substituted bromine atoms in intermediate stages.
Electrophilic aromatic bromination is the fundamental reaction. capes.gov.br The reaction typically employs a brominating agent, such as elemental bromine (Br₂), and a Lewis acid catalyst. The choice of solvent and reaction temperature is critical in influencing the degree and position of bromination. For instance, using N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) allows for regioselective bromination of some aromatic compounds under mild conditions. organic-chemistry.org
A plausible synthesis route could involve the stepwise bromination of dibenzofuran. The positions 2, 8, 3, and 7 are generally the most reactive sites for electrophilic substitution. Achieving the 1,3,4,7,9-penta-bromo substitution pattern would likely require a carefully designed strategy, possibly involving protecting groups or starting with a pre-substituted dibenzofuran precursor to direct the bromination to the desired positions.
| Parameter | Description | Significance |
| Starting Material | Dibenzofuran or a partially brominated dibenzofuran | The initial substitution pattern dictates the final product's isomeric purity. |
| Brominating Agent | Elemental Bromine (Br₂), N-Bromosuccinimide (NBS), TBBDA | The reactivity and selectivity of the agent affect the outcome. organic-chemistry.org |
| Catalyst | Iron(III) bromide (FeBr₃), Aluminum chloride (AlCl₃) | Enhances the electrophilicity of the bromine, facilitating substitution. |
| Solvent | Dichloromethane (B109758), Carbon tetrachloride | The polarity of the solvent can influence reaction rates and selectivity. |
| Temperature | Varies | Controls the reaction kinetics and can influence isomer distribution. |
This table illustrates typical parameters for the bromination of aromatic compounds, which would be adapted for the synthesis of this compound.
To overcome the challenges of direct bromination, modern organic synthesis employs more controlled, regioselective methods. These often involve building the dibenzofuran skeleton from specifically substituted precursors.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. libretexts.orgyoutube.com A potential strategy could involve coupling a di-brominated phenylboronic acid with a tri-brominated phenol (B47542) derivative, followed by an intramolecular cyclization to form the dibenzofuran ring. The specific substitution pattern of the precursors would be key to obtaining the desired 1,3,4,7,9-isomer.
Ullmann Condensation: This copper-catalyzed reaction can be used to form the diaryl ether bond, which is the central feature of the dibenzofuran core. wikipedia.orgsynarchive.com A reaction between a suitably substituted bromophenol and a bromobenzene (B47551) derivative could be employed to construct the ether linkage, followed by a ring-closing reaction to form the furan (B31954) ring. The choice of ligands and copper source is crucial for the efficiency of Ullmann-type reactions. nih.gov
A significant challenge in the synthesis of a specific PCDF isomer like this compound is achieving a high yield and purity.
Purity Challenges: The primary challenge lies in the separation of the desired isomer from a complex mixture of other polybrominated congeners that are often formed concurrently. The similar physical and chemical properties of these isomers make their separation by standard techniques like distillation or crystallization difficult. Advanced chromatographic methods are often necessary to isolate a pure isomer.
Unintentional Formation Mechanisms in Anthropogenic Processes
This compound is not commercially produced but is formed unintentionally during various high-temperature industrial processes, particularly those involving brominated flame retardants (BFRs).
The thermal degradation of products containing BFRs, such as plastics from electronic waste, is a major source of PBDFs. inchem.org During incineration and pyrolysis, the high temperatures lead to the breakdown of these flame retardants and the subsequent formation of various brominated compounds, including pentabromodibenzofurans.
Studies have shown that the formation of PBDFs can occur from the thermal degradation of polybrominated diphenyl ethers (PBDEs), a common type of BFR. acs.org The mechanism involves the loss of a bromine or hydrogen atom from the PBDE molecule, followed by a ring-closure reaction to form the dibenzofuran structure. acs.org
Table of PBDF Formation from BFR Precursors
| Precursor BFR | Process | Temperature Range (°C) | Key Findings |
|---|---|---|---|
| Polybrominated Diphenyl Ethers (PBDEs) | Pyrolysis/Combustion | 300 - 800 | Formation of a range of PBDFs, with the congener profile depending on the degree of bromination of the initial PBDE. acs.org |
| 2,4,6-Tribromophenol (TBP) | Thermal Reaction | 250 - 550 | Acts as a significant precursor for PBDF formation, with catalysts like copper enhancing the reaction. nih.govnih.gov |
This table summarizes key findings on the formation of PBDFs from common brominated flame retardant precursors.
In addition to formation from BFR precursors, PBDFs can also be formed through a "de novo" synthesis pathway. This process involves the reaction of a carbon source with a bromine source at high temperatures, typically in the presence of a metal catalyst. nih.govdss.go.th
The de novo synthesis is defined as the breakdown of a carbon matrix followed by chlorination or bromination and the incorporation of oxygen. dss.go.th This mechanism is particularly relevant in the post-combustion zones of incinerators where fly ash, containing carbon and metal catalysts, interacts with bromine-containing flue gases. The maximum yield for the de novo synthesis of PBDFs has been observed at around 300°C. nih.gov The presence of copper bromide (CuBr₂) has been shown to accelerate the degradation of the carbonaceous structure and promote the formation of PBDFs. nih.gov The degree of bromination of the resulting PBDFs tends to increase with rising temperature. nih.gov Iron-containing particles have also been shown to have high catalytic activity in promoting the bromination of aromatic structures. nih.gov
Thermal Processes: Incineration and Pyrolysis of Brominated Materials
Precursor Transformation from Brominated Flame Retardants (BFRs)
The transformation of brominated flame retardants (BFRs) into polybrominated dibenzofurans (PBDFs), including this compound, is a significant formation pathway. acs.orgnih.gov BFRs, such as polybrominated diphenyl ethers (PBDEs), are widely used in various consumer products to reduce flammability. nih.gov However, under certain conditions, these compounds can be converted into more toxic PBDFs.
Studies have shown that the pyrolysis of PBDEs can lead to the formation of PBDD/Fs. aaqr.org The disruption of the ether bond in lower-brominated PBDEs is a key step in this conversion process. aaqr.org For instance, the thermal degradation of certain PBDE congeners can generate specific PBDD/F congeners. aaqr.org Research indicates a significant positive correlation between the levels of PBDD/Fs and PBDEs in indoor dust, suggesting that the degradation of PBDEs in consumer products contributes to indoor PBDD/F contamination. aaqr.org
Mechanistic studies, employing theoretical calculations, have shed light on the transformation process. The loss of a bromine or hydrogen atom from a PBDE molecule, followed by a ring-closure reaction, is considered the most likely pathway for the formation of PBDFs. acs.orgnih.gov The degree and pattern of bromination on the PBDE molecule have a relatively minor influence on the governing formation mechanisms. acs.orgnih.gov This implies that even fully brominated BFRs can act as precursors for PBDD/F formation. acs.orgnih.gov The biotransformation of BFRs can also lead to the formation of metabolites with increased endocrine-disrupting potency. nih.gov
Industrial Chemical Production Byproducts
Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) are known to be unintentional byproducts of various industrial processes, including the manufacturing of certain chemicals. scirp.org Similarly, their brominated analogues, PBDD/Fs, can be formed as impurities during the production of brominated chemicals. For example, technical grade pentachlorophenol (B1679276) (PCP) has been found to contain PCDD/F impurities. scirp.org These impurities are formed through chemical reactions during the production process. scirp.org
While the search results primarily focus on chlorinated compounds in this context, the underlying principles of formation as byproducts in chemical manufacturing are applicable to brominated compounds as well. The inadvertent synthesis of these halogenated dibenzofurans is a significant source of environmental contamination.
Influence of Reaction Parameters on Congener Profiles
The specific composition of PBDD/F congeners, known as the congener profile, is significantly influenced by the reaction parameters during their formation. In thermal processes, temperature is a critical factor. nih.gov Different temperature ranges can favor the formation of specific congeners. For polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), a maximum formation rate has been observed between 300-400°C for PCDDs and 400-500°C for PCDFs. nih.gov
Other parameters that affect congener profiles include the presence of catalysts like copper and iron, the concentration of gas-phase chlorine (or bromine in the case of PBDD/Fs), and the presence of water vapor. nih.govlidsen.com The type of fuel and waste co-processed in industrial facilities, such as cement kilns, can also alter the congener profile of emissions. researchgate.net For instance, the use of coal versus petroleum coke as a primary fuel has been shown to result in different PCDD/F congener profiles. researchgate.net The congener profiles in environmental samples and human tissues can also be influenced by factors such as age, which may reflect differences in exposure sources and pharmacokinetics over time. nih.govncku.edu.tw
Natural and Biogenic Formation Pathways
While the primary sources of PBDD/Fs are anthropogenic, there is evidence suggesting the potential for natural and biogenic formation pathways.
Enzymatic Processes and Haloperoxidases
Vanadium haloperoxidases, enzymes found in marine algae and diatoms, are known to catalyze the halogenation of organic molecules. rsc.org These enzymes use hydrogen peroxide to oxidize halides (like bromide), which then react with organic matter to form halogenated compounds. rsc.org This process is a significant source of volatile brominated compounds like bromoform (B151600) and dibromomethane (B42720) in the marine environment. rsc.org While the direct enzymatic formation of PBDD/Fs has not been explicitly detailed in the provided search results, the fundamental mechanism of enzyme-catalyzed bromination of organic precursors exists in nature. rsc.orgnih.gov These enzymes are robust and can be utilized in chemoenzymatic cascades for C-C bond formation, highlighting their potential for complex molecule synthesis. nih.gov
Photochemical Reactions in Environmental Media
Photochemical reactions can play a role in the transformation and degradation of halogenated aromatic compounds in the environment. Studies on polyfluorinated dibenzo-p-dioxins (PFDDs) have shown that they can undergo photodegradation when exposed to light. researchgate.net The primary degradation pathway involves the cleavage of the C-O bond. researchgate.net The rate of photolysis is influenced by the substitution pattern of the halogen atoms and the type of solvent or environmental medium. researchgate.net While this research focuses on fluorinated analogues, it suggests that similar photochemical processes could potentially contribute to the transformation of PBDD/Fs in the environment, although specific studies on the photochemical formation of this compound were not found.
Computational and Theoretical Chemistry Studies of Formation Mechanisms
Computational and theoretical chemistry studies have been instrumental in elucidating the formation mechanisms of PBDD/Fs from their precursors. acs.orgnih.gov These studies utilize quantum chemical calculations to model reaction pathways and determine their energetic feasibility.
Theoretical investigations have confirmed that the formation of PBDFs from PBDEs is a high-yield process. acs.orgnih.gov The most favorable pathway involves the loss of a bromine or hydrogen atom from an ortho position on the PBDE molecule, followed by a ring-closure reaction. acs.orgnih.gov These calculations have also shown that previously suggested pathways involving the formation of bromophenols or bromophenoxys are less significant. acs.orgnih.gov
Furthermore, computational models have been developed to predict the rates of photolysis for halogenated dibenzo-p-dioxins, indicating that factors like the substitution pattern of halogen atoms and bond lengths are crucial. researchgate.net Theoretical studies also support the idea that the congener profiles of PBDD/Fs formed in thermal processes are related to the thermodynamic stabilities of the resulting dioxins and furans. researchgate.net These computational approaches provide valuable insights into the complex chemical reactions that lead to the formation of specific congeners like this compound.
Environmental Occurrence and Distribution of 1,3,4,7,9 Pentabromo Dibenzofuran
Global and Regional Distribution Patterns
Spatial and Temporal Trends in Environmental Concentrations
The environmental concentrations of PBDFs, including pentabrominated congeners, have been investigated primarily through the analysis of sediment cores, which provide a historical record of contamination.
Spatial Trends: Spatially, the distribution of PBDFs is closely linked to industrial and urbanized areas, which act as primary sources. Studies of sediment cores have shown that concentrations of these contaminants are generally higher in areas with a history of industrial activity and significant population density. For instance, analysis of sediments in Masan Bay, Korea, a heavily industrialized area, revealed significant contamination with polychlorinated dibenzofurans (PCDFs), with concentrations increasing over a decade. nih.gov While this study focused on chlorinated compounds, the sources and environmental fate of PBDFs are expected to follow similar patterns, concentrating in industrial hotspots.
Temporal Trends: Temporal trend studies, often using dated sediment cores, indicate a general increase in PBDF concentrations from the latter half of the 20th century, coinciding with the increased production and use of brominated flame retardants like polybrominated diphenyl ethers (PBDEs).
A study of English lakes showed that concentrations of PBDFs in sediment cores were significantly correlated with PBDE concentrations, with both increasing towards the present day. nih.gov This suggests that the widespread use of PBDEs has been a substantial contributor to environmental contamination with PBDFs. nih.gov Similarly, increasing trends of PBDEs, and by extension PBDFs, have been noted in sediment cores from the East China Sea, linked to shifts in industrial production and the import of waste containing these chemicals.
Conversely, for the related class of PCDD/Fs, some regions have shown decreasing concentration trends in recent decades. For example, in the Niagara River, concentrations of PCDDs/PCDFs in suspended sediments showed a general trend of decrease between 1980 and 2002, which was attributed to the implementation of control measures and remediation of hazardous waste sites. A similar declining trend for PCDD/Fs was observed in Baltic Sea sediment cores, with peak concentrations occurring between 1985 and 2002, followed by a reduction. nih.gov While these trends are for chlorinated analogs, they demonstrate the potential effectiveness of regulatory actions in reducing environmental loads of such persistent pollutants.
It is crucial to highlight that specific temporal trend data for the 1,3,4,7,9-Pentabromo-dibenzofuran isomer are not available in the reviewed literature. The trends described are for the broader class of PBDFs or PeBDFs.
Table 1: General Temporal Trends of PBDFs in Sediment Cores from Various Locations
| Location | Compound Class | Observed Trend | Time Period | Suspected Drivers |
|---|---|---|---|---|
| English Lakes | PBDFs | Increasing towards the present | Post-1980s | Correlation with PBDE use |
| East China Sea | PBDEs (proxy for PBDFs) | Increasing in recent decades | Not specified | Industrial production shifts, waste importation |
| Niagara River, USA | PCDD/Fs (analog) | Generally decreasing | 1980-2002 | Control measures, remediation |
| Baltic Sea | PCDD/Fs (analog) | Peak in 1985-2002, then decreasing | 20th Century | International reduction actions |
Bioaccumulation and Biomagnification in Ecological Systems
Bioaccumulation is the process by which a substance is absorbed by an organism from its environment and food at a rate faster than it is lost, leading to a buildup in the organism's tissues. nih.gov When this concentration increases at successively higher levels in a food web, it is known as biomagnification. nih.gov PBDFs, being lipophilic (fat-soluble) and persistent, have a high potential for both bioaccumulation and biomagnification.
Trophic Transfer Dynamics in Food Webs
The transfer of contaminants from one trophic level to the next is a critical process in determining the risk posed to organisms at the top of the food web. This dynamic is often quantified using the Trophic Magnification Factor (TMF). A TMF value greater than 1 indicates that the chemical is biomagnifying. nih.govnih.gov
While a specific TMF for This compound has not been reported, studies on related compounds provide insight into the trophic transfer of PBDFs. For persistent organic pollutants in general, the food web structure plays a significant role in the extent of biomagnification. Aquatic food webs, which can have four or five trophic levels, often show significant biomagnification of persistent, lipophilic compounds. wisc.eduresearchgate.netnoaa.gov
Studies on other halogenated compounds, such as certain polychlorinated biphenyls (PCBs), have demonstrated significant trophic magnification. For example, a derived TMF for PCB 153 was found to be approximately 5.08 in a specific freshwater ecosystem, indicating strong biomagnification. researchgate.net Given their similar physicochemical properties, it is expected that lipophilic PBDF congeners also biomagnify in aquatic food webs. Research on frogs has indicated that 2,3,7,8-substituted PCDF congeners are more highly accumulated than non-2,3,7,8-substituted isomers, suggesting that the substitution pattern influences bioaccumulation potential. nih.gov
Tissue-Specific Distribution in Non-Human Biota
Once a contaminant like This compound enters an organism, it is not distributed evenly throughout the body. Its distribution is largely dictated by the lipid content of different tissues, as these compounds are lipophilic.
Studies on marine mammals and other wildlife have consistently shown that tissues with high lipid content, such as blubber, are the primary storage sites for persistent organic pollutants. nih.govnih.gov In an analysis of bottlenose dolphins, blubber was found to contribute over 90% of the total body burden of various POPs. nih.gov Similarly, in harbor seals, blubber samples contained the highest levels of PCB congeners, followed by other tissues like the liver and kidney. nih.gov
However, the distribution is not solely dependent on lipid content. Other factors, such as blood perfusion, metabolic capacity of the tissue, and specific protein binding, can also influence contaminant distribution. For instance, the liver often shows high concentrations of these contaminants due to its role in detoxification and metabolism.
A study on the tissue distribution of chlorinated dioxins and furans in fish from contaminated sites provides a useful analogy for PBDFs. The concentration order was found to be: liver ≈ egg ≈ intestine > kidney ≈ heart > gill ≈ bladder > muscle > brain. researchgate.net This highlights that even within an organism, certain organs can accumulate significantly higher concentrations than others, which has important implications for toxicity.
Table 2: General Tissue Distribution Patterns of Lipophilic POPs (e.g., PCBs, PCDD/Fs) in Biota
| Organism Type | Primary Accumulation Tissue | Other Tissues with High Concentrations | Tissues with Lower Concentrations | Governing Factor |
|---|---|---|---|---|
| Marine Mammals (e.g., Dolphins, Seals) | Blubber | Liver, Kidney | Muscle, Brain | High Lipid Content |
| Fish | Liver, Egg, Intestine | Kidney, Heart | Muscle, Brain | Lipid Content & Metabolic Activity |
| Piscivorous Birds | Liver | Egg, Heart | Muscle, Brain | Lipid Content & Metabolic Activity |
This table represents generalized patterns for lipophilic POPs and serves as an analogy for PBDFs, as specific congener data for this compound is limited.
Advanced Analytical Methodologies for 1,3,4,7,9 Pentabromo Dibenzofuran Quantification and Identification
Sample Preparation and Extraction Techniques
The initial and one of the most critical stages in the analysis of 1,3,4,7,9-Pentabromo-dibenzofuran is the extraction of the analyte from the sample matrix. The choice of extraction technique is highly dependent on the nature of the sample (e.g., soil, sediment, biological tissues, water). epa.gov
Matrix-Specific Extraction (e.g., Solid-Phase Extraction, Accelerated Solvent Extraction)
For solid and semi-solid samples, Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), is a widely used technique. researchgate.net This method employs elevated temperatures and pressures to increase the efficiency and speed of the extraction process. For instance, a selective pressurized liquid extraction (S-PLE) method has been developed for the rapid determination of halogenated organic contaminants, including polybrominated diphenyl ethers (PBDEs), in indoor dust, soil, and sediment samples. researchgate.net This method utilized a mixture of n-hexane and dichloromethane (B109758) at elevated temperatures and pressures to achieve good recoveries of the target analytes. researchgate.net
Solid-Phase Extraction (SPE) is another versatile technique used for both extraction and clean-up. In SPE, the sample is passed through a solid sorbent that selectively retains the analytes of interest. nih.gov The choice of sorbent is crucial for effective extraction. For the analysis of PBDEs in human placenta, matrix solid phase dispersion (MSPD) was optimized, comparing different sorbents like C18, Florisil, and silica (B1680970) gel, with C18 showing the highest extraction efficiency. nih.gov
For aqueous samples, liquid-liquid extraction (LLE) or SPE are common approaches. nih.gov In LLE, the aqueous sample is extracted with an immiscible organic solvent. nih.gov
Clean-up Procedures for Complex Matrices (e.g., Multi-Layer Silica Gel, Activated Carbon)
Following extraction, the sample extract is often complex and contains co-extracted substances that can interfere with the subsequent analysis. Therefore, a clean-up step is essential to remove these interferences.
Multi-layer silica gel chromatography is a common and effective clean-up technique. The column is typically packed with different layers of silica gel, such as neutral silica, acidic silica, and basic silica, to remove various types of interferences. For example, a clean-up method for PBDEs in sediment extracts used pre-packed micro-columns containing sulfuric acid-impregnated silica gel and silver-modified alumina. researchgate.net
Activated carbon is another powerful tool for clean-up, particularly for separating planar compounds like PBDFs from non-planar interferences. The unique structure of activated carbon allows it to retain planar aromatic compounds.
The table below summarizes common extraction and clean-up techniques used for the analysis of brominated flame retardants, including PBDFs.
| Technique | Principle | Typical Application | Advantages | Disadvantages |
| Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) | Extraction with organic solvents at elevated temperature and pressure. | Solid and semi-solid matrices (soil, sediment, dust). researchgate.net | Fast, efficient, reduced solvent consumption. researchgate.net | Requires specialized equipment. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. nih.gov | Aqueous samples, extract clean-up. nih.gov | High selectivity, can concentrate analytes. nih.gov | Sorbent selection can be complex. nih.gov |
| Matrix Solid Phase Dispersion (MSPD) | Sample is blended with a solid support, and analytes are eluted with a solvent. nih.gov | Solid and semi-solid biological tissues. nih.gov | Simple, combines extraction and clean-up. nih.gov | Sorbent choice is critical for efficiency. nih.gov |
| Multi-Layer Silica Gel Chromatography | Separation based on polarity using columns with different types of silica gel. researchgate.net | Clean-up of extracts from various matrices. researchgate.net | Effective removal of a wide range of interferences. researchgate.net | Can be time-consuming. |
| Activated Carbon Chromatography | Adsorption of planar molecules onto activated carbon. | Clean-up of extracts to isolate planar compounds like PBDFs. | Highly effective for separating planar from non-planar compounds. | Potential for analyte loss if not optimized. |
Chromatographic Separation Techniques
Due to the existence of 135 different PBDF congeners, high-resolution chromatographic separation is essential to distinguish between isomers, which can have vastly different toxicities. nih.gov
High-Resolution Gas Chromatography (HRGC) for Isomer Separation
High-Resolution Gas Chromatography (HRGC) is the cornerstone for separating individual PBDF congeners. nih.govresearchgate.net This technique utilizes long, narrow capillary columns to achieve superior separation efficiency. The separation of PBDFs is challenging, and while the gas chromatographic separation of polychlorinated dibenzofurans (PCDFs) is well-documented, there is less data available for PBDFs. nih.gov The goal is to achieve baseline separation of the toxic isomers from other, less toxic congeners. epa.gov Comprehensive two-dimensional gas chromatography (GCxGC) offers even greater resolving power for complex mixtures of halogenated compounds. sigmaaldrich.comnih.gov
Column Chemistry and Stationary Phase Optimization
The choice of the stationary phase within the GC column is critical for achieving the desired separation. For the analysis of polychlorinated biphenyls (PCBs), which share structural similarities with PBDFs, various stationary phases have been investigated, ranging from nonpolar to polar. researchgate.net A 5% phenyl-substituted dimethylpolysiloxane phase (e.g., DB-5 or equivalent) is commonly used as a standard for the analysis of these types of compounds. researchgate.net The optimization of column chemistry, including the stationary phase, column length, and internal diameter, is crucial for resolving specific isomers of interest. For complex isomer separations, a multi-column approach, sometimes involving both a nonpolar and a more polar column, may be necessary to confirm the identity of the analytes.
Mass Spectrometric Detection and Quantification
Following chromatographic separation, mass spectrometry (MS) is the definitive technique for the detection and quantification of this compound.
High-Resolution Mass Spectrometry (HRMS) is often employed for its ability to provide high mass accuracy, which aids in the unequivocal identification of the target analytes. researchgate.net It allows for the monitoring of specific ions with very high resolution, minimizing interferences from other co-eluting compounds. nih.govresearchgate.net The use of GC coupled with HRMS has been reported as an efficient methodology for determining PBDEs and their metabolites in environmental samples. researchgate.net
For quantification, isotope dilution mass spectrometry is the gold standard. This technique involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C-labeled this compound) prior to extraction. The ratio of the response of the native analyte to the labeled standard is used for quantification, which corrects for any losses that may occur during sample preparation and analysis.
The table below outlines key parameters for the mass spectrometric detection of pentabromodibenzofurans.
| Parameter | Description | Importance for 1,3,4,7,9-PeBDF Analysis |
| Ionization Technique | The method used to generate ions from the analyte molecules. Electron Impact (EI) is commonly used. | EI provides characteristic fragmentation patterns that aid in structural elucidation. |
| Mass Analyzer | The component of the mass spectrometer that separates ions based on their mass-to-charge ratio. High-resolution analyzers like magnetic sector or time-of-flight (TOF) are preferred. | HRMS provides high mass accuracy, which is crucial for differentiating between compounds with the same nominal mass but different elemental compositions. nih.govresearchgate.net |
| Selected Ion Monitoring (SIM) | A data acquisition mode where the mass spectrometer is set to detect only specific ions of interest. | SIM increases the sensitivity and selectivity of the analysis by focusing on the characteristic ions of the target analyte and its labeled standard. |
| Isotope Dilution | A quantification method using stable isotope-labeled internal standards. | Provides the most accurate quantification by correcting for matrix effects and variations in instrument response. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with High-Resolution Gas Chromatography (HRGC), is the cornerstone for the analysis of PBDFs. researchgate.netepa.gov This technique is essential for achieving the congener-specific determination required for these compounds. researchgate.net Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This capability allows for the differentiation of target analytes from co-eluting interfering compounds that may have the same nominal mass but a different exact mass due to variations in their elemental composition.
For PBDF analysis, HRMS is typically operated in the selected ion monitoring (SIM) mode, where the instrument is set to detect only the specific m/z values corresponding to the molecular ions of the target pentabromo-dibenzofuran congeners and their isotopically labeled internal standards. The combination of precise retention time from the HRGC and the accurate mass measurement from the HRMS provides a high degree of confidence in the identification and quantification of the analyte. nih.gov Methods based on HRGC/HRMS are standard for the analysis of polyhalogenated dibenzo-p-dioxins and dibenzofurans in various environmental samples, including ambient air, soil, and biological tissues. epa.govmdpi.com
Isotope Dilution Mass Spectrometry for Trace Analysis
Isotope Dilution Mass Spectrometry (IDMS) is considered a "definitive method" for the accurate quantification of trace and ultra-trace level contaminants, including PBDFs. elsevier.com This technique is fundamental to overcoming the analytical challenges posed by sample preparation, which can lead to variable analyte losses.
The principle of IDMS involves adding a known amount of an isotopically labeled version of the target analyte (e.g., ¹³C-labeled this compound) to the sample at the very beginning of the analytical process. This "internal standard" is chemically identical to the native analyte and therefore experiences the same losses during extraction, cleanup, and analysis.
Quantification is based on measuring the ratio of the response of the native analyte to the response of the labeled internal standard using a mass spectrometer. Since the amount of the added standard is known, the concentration of the native analyte in the original sample can be calculated with high accuracy, irrespective of analyte recovery rates. This approach effectively corrects for method-induced variations and matrix effects. EPA Method 1613, for example, specifies the use of isotope dilution coupled with HRGC/HRMS for the analysis of tetra- through octa-chlorinated dioxins and furans. A sensitive and accurate method using isotope dilution HRGC/HRMS has been developed for the determination of 2,3,7,8-substituted congeners of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in food samples. researchgate.net
Tandem Mass Spectrometry (MS/MS) Applications
Tandem Mass Spectrometry, also known as MS/MS, offers an additional layer of selectivity and is a powerful tool for both quantification and structural confirmation of analytes in complex mixtures. researchgate.netnih.gov An MS/MS instrument consists of two mass analyzers separated by a collision cell. mdpi.com
The most common application of MS/MS in trace analysis is Selected Reaction Monitoring (SRM). The process involves:
First Mass Analyzer (MS1): Selects the molecular ion (precursor ion) of the target analyte (e.g., the molecular ion of this compound).
Collision Cell: The selected precursor ion is fragmented by collision with an inert gas (e.g., argon). This process, known as collision-induced dissociation (CID), produces characteristic fragment ions (product ions).
Second Mass Analyzer (MS2): Is set to monitor one or more of these specific product ions.
The transition from a specific precursor ion to a specific product ion is highly characteristic of the analyte's chemical structure. This specificity makes SRM an extremely robust technique for quantifying analytes in complex matrices, as it is highly unlikely that an interfering compound will have both the same precursor ion mass and produce the same product ion upon fragmentation. While less common than HRMS for routine regulatory monitoring of PBDFs, MS/MS is invaluable for confirming the identity of detected compounds and for use in research applications. nih.govepa.gov
Quality Assurance and Quality Control (QA/QC) Protocols
Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are imperative to ensure that the data generated from the analysis of this compound are reliable, defensible, and of known accuracy and precision. ub.edumdpi.com A QA/QC plan organizes and implements all activities and includes routine checks to ensure data integrity, correctness, and completeness. ub.edumdpi.com
Key components of a QA/QC program for PBDF analysis include:
Method Blanks: A sample of a clean matrix (e.g., solvent or purified sand) that is processed and analyzed in the same manner as the field samples. Method blanks are used to assess contamination introduced during the laboratory procedures.
Field Blanks: A clean sample matrix taken to the sampling site and exposed to the same conditions as the field samples. This helps to identify any contamination that may have occurred during sampling and transport.
Spiked Samples (Laboratory Fortified Blanks): A clean matrix spiked with a known amount of the target analyte. These are used to evaluate the accuracy and precision of the analytical method.
Internal Standards: As described in the isotope dilution section, isotopically labeled standards are added to every sample to correct for recovery losses.
Recovery Standards: A different labeled standard is often added to the sample extract just before instrumental analysis to monitor the performance of the injection and instrument.
All QC results must meet predefined acceptance criteria, and any deviations must be documented and addressed.
Certified Reference Materials and Interlaboratory Comparisons
Certified Reference Materials (CRMs) are highly characterized materials with a certified concentration of the target analyte(s). researchgate.net They are produced by national metrology institutes or accredited producers and are accompanied by a certificate that states the property values and their uncertainties. epa.gov Analyzing CRMs is a primary way to assess the accuracy of an analytical method and demonstrate traceability to national or international standards. researchgate.net For PBDFs, CRMs may include materials like certified sediment, fish tissue, or fly ash.
Interlaboratory Comparisons , also known as proficiency testing, involve multiple laboratories analyzing the same, homogeneous sample. The results are compared to a reference value and to each other. This process is crucial for:
Evaluating the performance of individual laboratories.
Assessing the comparability and reliability of data across different organizations.
Validating analytical methods and identifying potential biases.
Participation in these studies is often a requirement for laboratory accreditation and provides confidence in the analytical capabilities for determining compounds like PBDFs.
Method Detection and Quantification Limits for Environmental Analysis
Understanding the sensitivity of an analytical method is critical for interpreting environmental data, especially when concentrations are expected to be very low.
Method Detection Limit (MDL): The MDL is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. It is determined from the analysis of a sample in a given matrix containing the analyte. For dioxins and furans, a similar concept, the Estimated Detection Limit (EDL), is often used, which is based on the signal-to-noise ratio (typically 2.5:1).
Method Quantification Limit (MQL) or Limit of Quantitation (LOQ): The MQL is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy under stated operational conditions. It is typically set at a higher concentration than the MDL. For example, the LOQ may be defined as the concentration that produces a signal 10 times the background noise.
These limits are matrix-dependent and must be determined for each specific sample type (e.g., water, soil, air). For PBDFs, these limits are often in the picogram (10⁻¹² g) to femtogram (10⁻¹⁵ g) per gram range, reflecting the extreme sensitivity of the analytical methods employed. researchgate.net
| Compound Class | Matrix | Detection Limit (Typical Range) | Reference |
|---|---|---|---|
| PBDDs/PBDFs | Ambient Air | 0.01 - 0.2 pg/m³ | |
| 2,3,7,8-Tetrabromodibenzofuran (B3055897) (TBDF) | Technical Mixture (DE-71) | LOD: 144 pg/g; LOQ: 1,400 pg/g | |
| 2,3,4,7,8-Pentabromodibenzofuran (PeBDF) | Technical Mixture (DE-71) | LOD: 893 pg/g; LOQ: 7,000 pg/g | |
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | Pork | 0.01 pg/g | researchgate.net |
Emerging Analytical Technologies for PBDFs
While HRGC-HRMS remains the gold standard, the scientific community continues to explore novel analytical technologies to improve efficiency, reduce costs, and enhance detection capabilities for persistent organic pollutants (POPs) like PBDFs.
Emerging trends include:
Advanced Atmospheric Pressure Ionization Sources: Techniques like Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI), when coupled with tandem mass spectrometry, are being explored for the analysis of halogenated compounds. These methods can offer high throughput and may reduce the need for extensive sample derivatization.
Two-Dimensional Gas Chromatography (GCxGC): This technique provides significantly enhanced chromatographic resolution compared to conventional GC. By using two columns with different separation mechanisms, GCxGC can resolve complex isomeric mixtures that are difficult to separate on a single column, which is highly relevant for the analysis of PBDFs and other dioxin-like compounds.
Novel Extraction and Microextraction Techniques: To reduce solvent consumption and analysis time, methods like stir bar sorptive extraction (SBSE) and dispersive solid-phase extraction (dSPE) are being developed. These techniques aim to streamline the sample preparation process, which is often the most time-consuming and error-prone part of the analysis.
Spectroscopic Methods: While not yet mainstream for regulatory monitoring, research into techniques like Surface-Enhanced Raman Spectroscopy (SERS) shows promise for developing rapid and sensitive screening tools for POPs.
These emerging technologies have the potential to complement existing methods, providing faster screening capabilities and more detailed information on the occurrence and distribution of PBDFs in the environment.
Environmental Fate and Transformation Processes of 1,3,4,7,9 Pentabromo Dibenzofuran
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that break down chemical compounds. For persistent organic pollutants like 1,3,4,7,9-Pentabromo-dibenzofuran, these pathways include photolysis, thermal degradation, and other chemical reactions.
Photolytic degradation, or photolysis, is a significant pathway for the breakdown of halogenated aromatic compounds in the environment. This process is driven by the absorption of light energy, typically from sunlight, which can lead to the cleavage of chemical bonds.
The photolysis of polybrominated diphenyl ethers (PBDEs), which are common environmental contaminants and precursors to PBDFs, has been studied extensively. Under UV irradiation, PBDEs can undergo a process that forms PBDFs. mdpi.comresearchgate.net The mechanism involves the dissociation of a carbon-bromine (C-Br) bond at an ortho-position (a carbon atom adjacent to the ether linkage), which creates a highly reactive aryl radical. This radical can then undergo an intramolecular cyclization reaction to form the furan (B31954) ring structure characteristic of PBDFs. nih.govacs.orgacs.org This cyclization process competes with hydrogen abstraction, where the radical abstracts a hydrogen atom from the surrounding medium (like organic solvents or water) to form a less-brominated PBDE. nih.govacs.org
The surrounding environmental medium plays a crucial role in determining the outcome of photolysis. The presence and nature of hydrogen donors can control whether cyclization (forming PBDFs) or hydrogen abstraction (forming lower-brominated PBDEs) is the favored pathway. acs.org Studies have shown that water can be a significant factor in promoting the formation of PBDFs during the photolysis of PBDEs. acs.org
Direct photolysis of the PBDF molecule itself is also a viable degradation pathway. Research on related polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs) has demonstrated that UV irradiation at a wavelength of 254 nm can lead to their complete degradation in organic solvents like hexane. nih.gov This suggests that this compound is also susceptible to photochemical degradation, likely through a stepwise reductive debromination process where bromine atoms are sequentially removed from the aromatic rings. This process would lead to the formation of lower-brominated dibenzofurans. Photochemical transformation is recognized as a key degradation route for PBDFs in the environment. nih.gov
Table 1: Factors Influencing Photolytic Degradation of PBDFs
| Factor | Influence on Degradation Pathway | Outcome | Reference |
|---|---|---|---|
| UV Wavelength | Provides energy to break C-Br bonds. | Initiates photolysis and debromination. | nih.gov |
| Solvent/Medium | Acts as a hydrogen donor, influencing reaction competition. | Affects the ratio of debromination vs. cyclization (in precursor). Water can promote PBDF formation from PBDEs. | nih.govacs.org |
| Presence of Precursors (PBDEs) | Can be a source of PBDF formation via photolytic cyclization. | Formation of new PBDFs, including potentially pentabrominated congeners. | mdpi.comacs.org |
Polybrominated dibenzofurans, including this compound, are recognized as unintentional byproducts formed during high-temperature thermal processes. scilit.com These include municipal waste incineration and the combustion of materials containing brominated flame retardants (BFRs), such as PBDEs. nih.govua.esacs.orgnih.gov The thermal degradation of BFRs can lead to the formation of a range of PBDD/Fs. nih.govresearchgate.net For instance, heating salmon fillets spiked with the flame retardant Decabromodiphenyl ether (BDE-209) resulted in the formation of PBDFs. nih.gov
While these compounds are formed at high temperatures, under typical environmental conditions, they exhibit high thermal stability. diva-portal.org This stability contributes to their persistence in environmental compartments like soil and sediment. diva-portal.orgnih.govresearchgate.netresearcher.life The term "degradation" in this context usually refers to their breakdown at very high temperatures, rather than a slow transformation under ambient environmental temperatures. The strong carbon-bromine and aromatic C-C and C-O bonds of the dibenzofuran (B1670420) structure require significant energy input to break, making them resistant to thermal breakdown under normal conditions. Their persistence means they can remain in soil and sediment for many years. diva-portal.org
Chemical transformation of this compound in environmental media like water and soil is expected to be a very slow process. The low water solubility of PBDFs limits their availability for aqueous-phase reactions like hydrolysis. diva-portal.org
Oxidation, another potential transformation pathway, involves the reaction of the compound with oxidizing agents in the environment, such as hydroxyl radicals. While high-temperature oxidation on catalytic surfaces is a known formation pathway for PBDD/Fs from brominated precursors, the oxidation of the stable PBDF molecule itself under ambient environmental conditions is not considered a rapid degradation route. nih.gov
Biotic Degradation Pathways in Non-Human Systems
Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms, and the enzymatic processes within them.
The microbial degradation of the parent, unbrominated dibenzofuran molecule is well-documented. Several aerobic bacterial strains, including those from the genera Sphingomonas and Staphylococcus, can utilize dibenzofuran as a carbon and energy source. nih.govosti.govnih.gov The primary degradation pathway is initiated by an angular dioxygenase enzyme, which attacks a carbon atom adjacent to the ether bridge. nih.govnih.gov This leads to ring cleavage and subsequent metabolism into common cellular intermediates. nih.gov
For halogenated compounds like this compound, the presence of bromine atoms significantly increases resistance to aerobic degradation. The primary microbial pathway for breaking down highly halogenated aromatic compounds often occurs under anaerobic (oxygen-free) conditions through a process called reductive dehalogenation or halorespiration. youtube.com In this process, certain bacteria use the halogenated compound as an electron acceptor, removing a halogen atom and replacing it with a hydrogen atom. nih.gov
Studies on related compounds have shown that anaerobic microbial communities from sediments and soils can dechlorinate highly chlorinated dioxins and debrominate highly brominated PBDEs. nih.govnih.gov Microorganisms from the genus Dehalococcoides, for example, are known to be involved in these dehalogenation reactions. nih.govnih.govberkeley.edu This process typically results in the formation of less-halogenated congeners, which may then be more susceptible to other degradation pathways or have different toxicity profiles. nih.gov While direct evidence for the microbial degradation of this compound is scarce, the existing body of research strongly suggests that it would be susceptible to slow reductive debromination by specialized anaerobic microbial consortia in environments like sediments and contaminated soils.
Table 2: Microbial Genera Implicated in the Degradation of Dibenzofurans and Related Halogenated Compounds
| Microbial Genus | Degradation Process | Substrate(s) | Conditions | Reference |
|---|---|---|---|---|
| Sphingomonas | Angular Dioxygenation | Dibenzofuran (unsubstituted) | Aerobic | nih.govnih.gov |
| Staphylococcus | Metabolism | Dibenzofuran (unsubstituted) | Aerobic | osti.govnih.gov |
| Dehalococcoides | Reductive Dehalogenation | PCDDs, PBDEs | Anaerobic | nih.govnih.govberkeley.edu |
Within higher organisms, persistent organic pollutants like PBDFs can undergo enzymatic biotransformation, primarily through the action of cytochrome P450 monooxygenases (CYP450). nih.gov These enzymes are a key part of the body's defense mechanism against foreign chemicals (xenobiotics).
A study investigating the toxicokinetics of several brominated dibenzofurans in mice provides direct insight into the metabolic fate of these compounds. mdpi.com In this study, 1,2,3,7,8-pentabromo-dibenzofuran, an isomer of the target compound, was administered to mice. The primary metabolic pathway identified was the transformation into monohydroxylated metabolites in the liver. mdpi.com This hydroxylation reaction, catalyzed by CYP450 enzymes, makes the compound more water-soluble and facilitates its excretion from the body.
However, the rate of this biotransformation and subsequent elimination is very slow for highly brominated congeners. The elimination half-life of 1,2,3,7,8-pentabromo-dibenzofuran from the mouse liver was determined to be 13 days, which was significantly longer than the half-life of the well-studied 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in the same study (8.7 days). mdpi.com This slow elimination highlights the high biological persistence of pentabrominated dibenzofurans. The toxic effects of these dioxin-like compounds are closely linked to their persistence in the body, as slow elimination leads to a higher and more prolonged body burden. mdpi.com The non-2,3,7,8-substituted compound tested in the study (2,3,8-tribromodibenzofuran) was eliminated much more rapidly, indicating that the substitution pattern is critical for biological persistence. mdpi.com
Characterization of Metabolites and Transformation Products
The metabolism of polyhalogenated dibenzofurans is a key factor in their biological persistence. While information specifically on this compound is limited, studies on related compounds provide valuable insights.
Research on various polybrominated dibenzofurans in mice has shown that these compounds can be metabolized into monohydroxylated products in the liver. nih.govresearchgate.net For instance, a study investigating the metabolism of 2,3,8-tribromodibenzofuran (B1345176) (TrBDF), 2,3,7,8-tetrabromodibenzofuran (B3055897) (TeBDF), 1,2,3,7,8-pentabromodibenzofuran (B18238) (PeBDF), and 2,3,7-tribromo-8-chlorodibenzofuran (TrBCDF) found monohydroxylated metabolites for all tested compounds. nih.gov The extent of this transformation appears to be influenced by the degree and position of halogen substitution. nih.gov
The table below summarizes the number of monohydroxylated metabolites detected for several polyhalogenated dibenzofurans in mice liver extracts.
| Compound | Number of Monohydroxylated Metabolites Detected |
| 2,3,8-Tribromodibenzofuran (TrBDF) | 3 |
| 2,3,7-Tribromo-8-chlorodibenzofuran (TrBCDF) | 2 |
| 2,3,7,8-Tetrabromodibenzofuran (TeBDF) | 1 |
| 1,2,3,7,8-Pentabromodibenzofuran (PeBDF) | 1 |
Data sourced from a study on the uptake, elimination, and metabolism of brominated dibenzofurans in mice. nih.gov
Environmental Transport and Partitioning Behavior
The movement and distribution of this compound in the environment are governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment.
Air-Water and Sediment-Water Exchange Dynamics
The exchange of polyhalogenated dibenzofurans between environmental compartments is a complex process. Studies on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in river systems have shown that homologues can undergo net volatilization from water to air. nih.gov The gas-particle partition coefficient (Kp) of these compounds shows a significant correlation with their subcooled liquid vapor pressure (PL(0)) and octanol-air partition coefficient (Koa). nih.gov
Soil-Water Partitioning and Leaching Potential
The soil-water partition coefficient (Koc), normalized to organic carbon, is a key parameter for predicting the mobility of organic compounds in soil. epa.gov For nonpolar organic compounds like pentabromo-dibenzofuran, a higher Koc value indicates stronger sorption to soil organic matter and lower leaching potential. The USEPA's Soil Screening Level (SSL) model utilizes the soil-water partition equation to estimate the amount of a contaminant that can remain in the soil without exceeding groundwater quality criteria. nj.gov
The leaching potential of organic contaminants can also be assessed using methods like the Synthetic Precipitation Leaching Procedure (SPLP), which provides a site-specific soil-water partition coefficient (Kd). nj.gov Given the hydrophobic nature of pentabromo-dibenzofuran, it is expected to have a high Koc value, leading to strong binding to soil and limited leaching into groundwater.
Environmental Persistence and Transport Modeling
The environmental persistence of polyhalogenated dibenzofurans is a defining characteristic, contributing to their classification as POPs. nih.gov The halogen substitution pattern significantly influences their resistance to degradation. nih.gov
The persistence of compounds like this compound means they can remain in the environment for long periods, allowing for transport over large distances from their original sources.
Ecotoxicological Research on 1,3,4,7,9 Pentabromo Dibenzofuran Non Human Focus
In Vitro Toxicity Studies in Non-Human Cell Lines and Systems
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many environmental pollutants, including dioxin-like compounds. nih.gov In its inactive state, AhR resides in the cytoplasm as part of a multiprotein complex. nih.gov Upon binding by a ligand, the receptor complex dissociates, and AhR translocates to the nucleus. nih.gov There, it forms a heterodimer with the AhR nuclear translocator (ARNT), which then binds to specific DNA sequences known as xenobiotic response elements (XREs), initiating the transcription of target genes. nih.gov This is the canonical pathway for AhR signaling. nih.gov
The binding and activation of AhR by various compounds can lead to a wide range of biological and toxicological effects. nih.gov Research has shown that even structurally diverse ligands can activate the AhR, though the downstream effects can vary. nih.gov For instance, both the high-affinity agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and other agonists have been shown to suppress B cell class switch recombination. nih.gov
In the context of avian species, studies have investigated the binding affinities of related compounds to the AhR1. For example, 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PeCDF) and TCDD exhibit equal binding affinity to the chicken AhR1. nih.gov However, PeCDF binds with a higher affinity than TCDD to the AhR1 of pheasants (3-fold greater) and Japanese quail (5-fold greater). nih.gov These differences in binding affinity help to explain the species-specific variations in the relative potency of these compounds. nih.gov
| Compound | Species | Receptor | Relative Binding Affinity Compared to TCDD |
| 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) | Chicken | AHR1 | Equal |
| 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) | Pheasant | AHR1 | 3-fold greater |
| 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) | Japanese Quail | AHR1 | 5-fold greater |
This table presents data on a structurally related compound to illustrate the principles of AhR binding affinity.
The activation of the AhR by compounds like 1,3,4,7,9-pentabromo-dibenzofuran can trigger a cascade of molecular and cellular events. A primary endpoint is the induction of cytochrome P450 (CYP) enzymes, particularly the CYP1A family. nih.gov The measurement of 7-ethoxyresorufin-O-deethylase (EROD) activity is a common method to quantify the induction of CYP1A1. nih.govdntb.gov.ua
Studies on various cell lines and in different species have demonstrated this induction. For example, TCB (3,3',4,4'-tetrachlorobiphenyl), a PCB congener, has been shown to induce hepatic EROD activity in both maternal and fetal mice. nih.gov In avian hepatocyte cultures, TCDD, PeCDF, and TCDF have all been shown to induce CYP1A enzymes. dntb.gov.ua Similarly, in the rainbow trout liver cell line, RTL-W1, EROD activity can be induced by xenobiotics. nih.gov
The induction of these enzymes is a key component of the cellular response to exposure to such compounds and is a critical endpoint in toxicological assessments.
| Organism/Cell Line | Compound | Endpoint |
| Bobwhite quail hepatocytes | TCDD, PeCDF, PCB 126 | EROD Induction |
| European starling hepatocytes | TCDD, PeCDF, TCDF | Cytochrome P4501A Induction |
| Mice (maternal and fetal) | 3,3',4,4'-tetrachlorobiphenyl (TCB) | Hepatic EROD Activity Induction |
| Rainbow trout liver cell line (RTL-W1) | Xenobiotics | EROD Activity Induction |
This table summarizes the molecular endpoint of EROD/CYP1A induction by related dioxin-like compounds in various non-human systems.
In Vivo Ecotoxicity in Model Organisms
The zebrafish (Danio rerio) and the Japanese medaka (Oryzias latipes) are widely used vertebrate models for assessing the toxicity of chemical compounds due to their rapid development, genetic similarity to higher vertebrates, and the transparency of their embryos. tuni.finih.gov
Studies on zebrafish embryos have revealed a range of developmental toxicities upon exposure to various chemicals. Observed abnormalities often include pericardial edema, enlarged yolk sacs, and flexion abnormalities. researchgate.net For some compounds, neurotoxic effects and ataxia have been observed in larvae even when no initial phenotypic defects were apparent. tuni.fi The lethal concentration 50 (LC50) is a common metric used to quantify acute toxicity. tuni.fi
In Japanese medaka, toxicity tests have been conducted with a variety of organic chemicals, with 96-hour LC50 values showing a wide range of toxicities. nih.gov Chronic studies have also been performed to determine long-term effects on growth and survival. nih.gov For dioxin-like compounds such as TCDD, early-life stage toxicity tests in medaka focus on endpoints like yolk sac and pericardial edema, hatching failure, and mortality. researchgate.net Related brominated dibenzofurans have been shown to cause blue-sac disease in Japanese medaka. nih.gov
Aquatic invertebrates like Daphnia magna are also standard models for ecotoxicity testing due to their sensitivity and rapid reproduction. ua.pt Toxicity to algae, such as Chlorella vulgaris and Pseudokirchneriella subcapitata, is assessed by measuring the inhibition of growth, providing insight into the effects on primary producers in aquatic ecosystems. ua.pt
| Organism | Compound Class | Observed Effects |
| Zebrafish (Danio rerio) | Various Chemicals | Pericardial edema, large yolk sac, flexion abnormalities, neurotoxicity. tuni.firesearchgate.net |
| Japanese Medaka (Oryzias latipes) | Brominated Dibenzofurans | Blue-sac disease. nih.gov |
| Japanese Medaka (Oryzias latipes) | TCDD | Yolk sac/pericardial edema, hatching failure, mortality. researchgate.net |
| Daphnia magna | Various Chemicals | Immobilization, chronic toxicity. ua.pt |
| Algae (C. vulgaris, P. subcapitata) | Various Chemicals | Growth inhibition. ua.pt |
Information regarding the specific effects of this compound on terrestrial invertebrates like earthworms is limited in the available scientific literature. However, standardized methods exist for deriving toxicological benchmarks for contaminants in soil, using earthworms as a key test organism. ornl.gov These assessments typically focus on endpoints such as reductions in growth and reproduction to determine the potential risk of chemicals to soil ecosystems. ornl.gov
Studies in rodent models, such as rats, have been conducted on structurally similar compounds like 1,2,3,7,8-pentachlorodibenzofuran (B131792) (1PeCDF). nih.gov Following administration, these compounds are typically distributed to the liver, muscle, skin, and adipose tissue. nih.gov Metabolism in the liver and subsequent excretion, primarily through feces, is a key elimination pathway. nih.gov The persistence of these compounds in the body is inversely related to their rate of metabolism. nih.gov
In avian species, research has focused on the sensitivity of embryos to dioxin-like compounds. Studies involving in ovo exposure of Japanese quail, common pheasant, and chicken embryos to compounds like TCDD and PeCDF have been conducted to understand species-specific sensitivities. dntb.gov.ua
| Animal Model | Compound | Key Findings |
| Rat | 1,2,3,7,8-Pentachlorodibenzofuran (1PeCDF) | Distributed to liver, muscle, skin, and adipose tissue; metabolized in the liver and excreted in feces. nih.gov |
| Japanese Quail, Common Pheasant, Chicken (Embryos) | TCDD, PeCDF, TCDF | Species-specific sensitivity to in ovo exposure. dntb.gov.ua |
Compound Names Table
| Abbreviation / Common Name | Full Chemical Name |
| This compound | This compound |
| AhR | Aryl Hydrocarbon Receptor |
| ARNT | Aryl Hydrocarbon Receptor Nuclear Translocator |
| CYP | Cytochrome P450 |
| EROD | 7-ethoxyresorufin-O-deethylase |
| LC50 | Lethal Concentration 50 |
| PCB 126 | 3,3',4,4',5-Pentachlorobiphenyl |
| PeCDF | 2,3,4,7,8-pentachlorodibenzofuran |
| 1PeCDF | 1,2,3,7,8-pentachlorodibenzofuran |
| TCB | 3,3',4,4'-tetrachlorobiphenyl |
| TCDD | 2,3,7,8-tetrachlorodibenzo-p-dioxin |
| TCDF | 2,3,7,8-tetrachlorodibenzofuran |
Developmental and Reproductive Ecotoxicity in Non-Human Models
Specific toxicological studies detailing the developmental and reproductive effects of this compound in non-human models are not available in peer-reviewed literature. However, research on other PBDF and polybrominated dibenzo-p-dioxin (B167043) (PBDD) congeners provides insight into the potential hazards associated with this class of compounds.
The most toxic effects are consistently linked to congeners with bromine atoms at the 2, 3, 7, and 8 positions. In rodents, 2,3,7,8-substituted PBDDs and PBDFs are known to cause a spectrum of toxic effects identical to their chlorinated counterparts, including teratogenic effects like cleft palate and hydronephrosis. nih.gov Studies in C57BL/6N mice have demonstrated that certain PBDFs can cause embryo/fetal mortality and teratogenic outcomes such as cleft palate. nih.govresearchgate.net For example, the chlorinated analogue, 2,3,4,7,8-pentachlorodibenzofuran, has been shown to decrease maternal and fetal weight, reduce the number of live fetuses, and increase the incidence of cleft palate in pregnant rat dams. caymanchem.com
These studies underscore the potential for developmental and reproductive toxicity within the PBDF class, which is largely mediated by the aryl hydrocarbon receptor (AhR). nih.gov While the specific potency of this compound is undetermined, the established effects of other congeners highlight the need for further investigation into its potential impact on the developmental and reproductive health of non-human organisms.
Comparative Ecotoxicology with Other PBDF Congeners and Dioxin-like Compounds
The ecotoxicology of this compound is best understood through comparison with other PBDFs and related dioxin-like compounds, such as polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs).
The Toxic Equivalency Factor (TEF) is a tool used to assess the toxicity of mixtures of dioxin-like compounds. epa.gov Each congener is assigned a TEF value, which represents its toxicity relative to the most toxic congener, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), which has a TEF of 1.0.
A joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) expert panel concluded that because 2,3,7,8-substituted PBDDs and PBDFs elicit a similar spectrum of toxic effects mediated by the same Ah-receptor mechanism as their chlorinated analogues, the TEF values established for PCDDs and PCDFs should be applied to the corresponding brominated congeners as interim values for risk assessment. nih.govmanchester.ac.uk
While TEFs have been established or proposed for several 2,3,7,8-substituted PBDFs, there is currently no established TEF value for this compound. Its substitution pattern, which lacks bromine atoms at the critical 2 and 8 positions, places it outside the group of congeners considered to have significant dioxin-like toxicity.
Below is an interactive table of WHO-TEF values for select PBDFs and fish-specific Relative Potencies (REPs) determined in rainbow trout early life stage mortality assays.
Use the dropdown to select a dataset:
Data sourced from Van den Berg et al. (2013) nih.gov and Hornung et al. (1996) pops.int. The TEF values for PBDFs are proposed to be the same as their chlorinated analogues.
The structure-activity relationships (SARs) for PBDFs are well-established and parallel those of their chlorinated counterparts. nih.gov The primary determinant of dioxin-like toxicity is the spatial arrangement of the halogen atoms on the dibenzofuran (B1670420) molecule.
Key principles of SAR for PBDF ecotoxicity include:
Lateral Substitution: Halogen atoms at the lateral positions (2, 3, 7, and 8) are required for the molecule to bind with high affinity to the AhR. This binding is the initial step that triggers the cascade of toxic effects. nih.govca.gov
Planarity: The molecule must be planar or nearly planar to fit into the AhR binding pocket.
Number of Halogens: Generally, congeners with four to six halogen atoms in the lateral positions exhibit the highest toxicity.
The compound this compound lacks bromine atoms at the 2 and 8 positions. This absence of full lateral 2,3,7,8-substitution means it cannot effectively adopt the conformation required for high-affinity AhR binding. ca.gov Consequently, it is predicted to be substantially less toxic than 2,3,7,8-substituted congeners like 2,3,7,8-tetrabromodibenzofuran (B3055897) (2,3,7,8-TeBDF). nih.govresearchgate.net While bromine and chlorine atoms have different bond strengths and sizes, which can lead to quantitative differences in potency, the qualitative mechanism of action and the structural requirements for that action remain the same. researchgate.net
Ecological Risk Assessment Methodologies and Frameworks for PBDFs
Ecological Risk Assessments (ERAs) for PBDFs follow a standardized framework established by agencies like the U.S. Environmental Protection Agency (EPA). This process evaluates the likelihood of adverse ecological effects occurring from exposure to chemical stressors. The framework consists of three main phases:
Problem Formulation: This initial phase defines the scope of the assessment. It involves identifying the contaminants of concern (e.g., specific PBDFs), potential exposure pathways (e.g., sediment ingestion, food chain bioaccumulation), the ecosystems and receptors at risk (e.g., fish, birds, mammals), and the specific adverse effects to be evaluated (e.g., reproductive failure, developmental abnormalities). nih.govmanchester.ac.uk
Analysis Phase: This phase characterizes exposure and effects.
Exposure Assessment: Quantifies the contact between the stressor and the ecological receptor. This involves measuring or modeling PBDF concentrations in environmental media (soil, water, sediment) and biota.
Effects Assessment (Stressor-Response): This part evaluates the relationship between the exposure level and the magnitude of the adverse effect. It relies on ecotoxicity data from laboratory or field studies to determine no-effect and lowest-effect concentrations.
Given that this compound lacks an established TEF and is not a 2,3,7,8-substituted congener, its contribution to the total TEQ in a risk assessment would currently be considered negligible.
Regulatory and Policy Research Perspectives on Brominated Dibenzofurans
International Conventions and Agreements Addressing PBDFs
Global efforts to manage hazardous chemicals have significant implications for the control of PBDFs. These compounds are often unintentional byproducts of industrial processes and the combustion of materials containing brominated flame retardants. gpcgateway.com
The Stockholm Convention on Persistent Organic Pollutants (POPs) is a landmark global treaty aimed at protecting human health and the environment from chemicals that remain intact for long periods, distribute widely, accumulate in fatty tissues, and are toxic. pops.intunido.orgiisd.org The Convention requires parties to eliminate or reduce the release of POPs. state.gov
Polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) are listed in Annex C of the Convention, which targets the reduction of unintentionally produced chemicals. pops.int While PBDFs are not yet listed, there is a growing movement to include them. The European Union has proposed listing polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) and mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs) in Annex C. env-health.org This proposal is supported by evidence of their persistence, bioaccumulation, toxicity, and long-range environmental transport. env-health.orgiaeg.com
In 2025, the United Kingdom and the European Union initiated public consultations on draft risk profiles for PBDD/Fs and PBCDD/Fs. gpcgateway.com The feedback from these consultations is intended to inform discussions at the Stockholm Convention's POPs Review Committee (POPRC), which evaluates chemicals for potential listing under the convention. gpcgateway.compops.int The inclusion of PBDFs in the Stockholm Convention would mandate signatory countries to take measures to minimize and, where feasible, eliminate their release into the environment. unido.org
Global monitoring is a cornerstone of the Stockholm Convention, used to assess the effectiveness of its control measures. thegef.org However, significant data gaps exist for many POPs, including PBDFs. A review of the Convention's implementation in Africa highlighted that while some legacy POPs have seen a decline, data for newly listed POPs and compounds like PBDEs are often insufficient to establish clear trends. rsc.org
Monitoring programs such as the Arctic Monitoring and Assessment Programme (AMAP) have detected PBDD/Fs in remote locations like northern Finland, which serves as strong evidence of their potential for long-range environmental transport. iaeg.com The presence of these compounds in the Arctic, far from their primary sources, underscores the global nature of the threat they pose.
A major data gap is the lack of specific monitoring and toxicological data for many individual PBDF congeners, including 1,3,4,7,9-Pentabromo-dibenzofuran. Much of the current research and regulatory consideration focuses on the more studied 2,3,7,8-substituted congeners due to their known toxicity, by analogy with their chlorinated counterparts. epa.govnih.gov This leaves a significant void in understanding the full environmental and health implications of the entire class of PBDFs.
National and Regional Environmental Regulatory Approaches
In the absence of a global ban, several nations and regions have implemented their own regulatory measures and monitoring programs for dioxin-like compounds, which can extend to PBDFs.
National bodies like the U.S. Environmental Protection Agency (EPA) have developed sophisticated methods for monitoring halogenated dioxins and furans in various environmental media, including ambient air. epa.gov These methods are capable of detecting minute concentrations, down to the picogram per cubic meter (pg/m³) level. epa.gov
An example of a long-term monitoring program is the surveillance conducted around a hazardous waste incinerator in Catalonia, Spain. nih.gov This 10-year program monitored PCDD/F levels in soil and vegetation to track environmental concentrations before and after the incinerator began operations. The study found that while soil concentrations showed a non-significant decrease over time, vegetation levels fluctuated significantly, influenced by factors like rainfall, which affects pollutant dilution and wash-off. nih.gov This highlights the complexity of interpreting monitoring data and the importance of using multiple environmental compartments for a comprehensive assessment.
PCDD/F Concentrations in a 10-Year Surveillance Program (Spain)
| Year | Matrix | Median Concentration (ng I-TEQ/kg) | Key Observation |
|---|---|---|---|
| Pre-operational | Soil | ~0.875 | Baseline level |
| 2008 | Soil | 0.49 | 44% decrease from pre-operational |
| 2009 | Soil | 0.42 | Continued low levels |
| Pre-2008 | Vegetation | 0.21-0.25 | Range of median values |
| 2009 | Vegetation | 1.11 | Significant increase, attributed to lack of rainfall |
Data sourced from a surveillance program near a hazardous waste incinerator. nih.gov
Regulatory limits for PBDFs are not as well-established as those for their chlorinated counterparts. In the United States, the Toxic Substances Control Act (TSCA) provides a framework for regulating chemical substances, including testing requirements for certain chemicals that may be contaminated with halogenated dibenzodioxins and dibenzofurans. ecfr.gov The regulations specify that analysis must be conducted for either chlorinated or brominated congeners, depending on what is expected to be predominantly present. ecfr.gov
The U.S. EPA also establishes National Primary Drinking Water Regulations (NPDWRs) for various contaminants to protect public health. epa.gov While specific MCLs (Maximum Contaminant Levels) for PBDFs have not been set, recent regulations for other persistent chemicals like Per- and Polyfluoroalkyl Substances (PFAS) demonstrate a regulatory pathway that could be applied to PBDFs in the future, including setting individual MCLs or using a Hazard Index approach for mixtures. federalregister.govepa.gov
The EPA's Integrated Risk Information System (IRIS) provides toxicity information on chemicals, but for the general class of "brominated dibenzofurans," it notes that they have not been assessed for a reference dose (oral exposure) or reference concentration (inhalation exposure), and they are classified as "Not classifiable as to human carcinogenicity" due to a lack of data. epa.gov
Research Supporting Environmental Policy Development
Scientific research is crucial for informing and shaping environmental policy. Studies on the behavior and effects of PBDFs provide the evidence base needed for regulatory bodies to make decisions.
Research into the toxicokinetics of PBDFs is particularly important. A study in mice investigated the uptake, distribution, and elimination of several PBDF congeners. nih.gov The findings revealed that 2,3,7,8-substituted PBDFs accumulate in the liver and are eliminated slowly, with elimination half-times increasing with the number of bromine substitutions. nih.gov For instance, 1,2,3,7,8-pentabromodibenzofuran (B18238) (a structural isomer of the subject compound) had a longer hepatic half-life than 2,3,7,8-tetrabromodibenzofuran (B3055897). nih.gov This suggests that the persistence of these compounds could lead to underestimation of their risk if based solely on the toxic equivalency factors (TEFs) of their less persistent chlorinated analogs. nih.gov
Hepatic Uptake and Elimination Half-Times of Dibenzofurans in Mice
| Compound | Hepatic Uptake Ratio (% of dose) | Hepatic Elimination Half-Time (days) |
|---|---|---|
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | Not specified in this study | 1.9 (from other studies) |
| 2,3,7,8-Tetrabromodibenzofuran (TeBDF) | 33% | 8.8 |
| 1,2,3,7,8-Pentabromodibenzofuran (PeBDF) | 29% | 13 |
| 2,3,7-Tribromo-8-chlorodibenzofuran (TrBCDF) | 42% | 5.6 |
Data from an oral exposure study in C57BL/6J mice. nih.gov
Furthermore, research on public opinion demonstrates that public attention and media coverage can be powerful drivers for environmental action, even influencing governments with explicitly anti-environmental stances. ucsd.edu Studies also show that public support for environmental policies, such as carbon taxes or subsidies for renewable energy, can be influenced by factors like political trust and how the policies are framed. plos.orgresearchgate.net This social science research is vital for designing policies that are not only effective but also publicly acceptable and implementable.
Source Identification and Emission Control Strategies
This compound (1,3,4,7,9-PeBDF) is a specific congener of the polybrominated dibenzofurans (PBDFs), a group of halogenated aromatic compounds that are not intentionally produced but are formed as unintentional byproducts in various industrial and thermal processes. pops.int The identification of their sources is crucial for developing effective emission control strategies.
Source Identification
The primary sources of PBDFs, including pentabromo-dibenzofurans, are linked to three main pathways:
Impurities in Commercial Products: PBDFs can be present as contaminants in commercial mixtures of brominated flame retardants (BFRs). pops.int For instance, levels of PBDFs in the milligram per kilogram range have been detected in commercial octa- and decaBDE mixtures. pops.int
Thermal and Photolytic Degradation: The thermal degradation of BFRs, which are widely used in plastics for electronics, textiles, and furniture, is a significant source of PBDFs. pops.intinchem.org During processes like incineration of municipal waste, recycling of plastics and metals, or accidental fires, BFRs can break down and reform into PBDFs. pops.intinchem.org High temperatures, such as those between 700-850 °C, facilitate the cyclisation of polybrominated diphenyl ethers (PBDEs) to form PBDFs. nih.gov
Unintentional Industrial Production: PBDFs are generated as unintentional byproducts in various industrial thermal processes. pops.int This includes stack gas emissions from municipal waste combustors and resource recovery facilities. epa.gov The congener profiles of PBDFs found in the environment often differ from those in commercial BFR mixtures, indicating that thermal processes are a major formation route. nih.govresearchgate.net
Research into the formation pathways has shown that lower-brominated PBDEs are more likely to transform into PBDFs, whereas higher-brominated PBDEs tend to break down into polybromobenzenes. nih.gov The specific arrangement of bromine atoms on the PBDE molecule dictates the specific PBDF congener that can be formed. nih.gov
Table 1: Primary Sources of Polybrominated Dibenzofurans (PBDFs)
| Source Category | Specific Examples | Formation Pathway |
| Commercial Products | Contaminants in octaBDE and decaBDE flame retardant mixtures. pops.int | Byproduct of BFR synthesis. pops.int |
| Thermal Processes | Municipal and industrial waste incineration. inchem.orgepa.gov | Degradation and cyclization of BFRs (e.g., PBDEs) at high temperatures. nih.govnih.gov |
| Recycling of BFR-containing plastics and metals. pops.intinchem.org | Thermal stress during extrusion and molding. pops.int | |
| Accidental fires involving consumer products. inchem.org | Uncontrolled combustion of BFR-treated materials. inchem.org | |
| Photolytic Degradation | Breakdown of BFRs in the environment. pops.int | Photochemical reactions. inchem.org |
Emission Control Strategies
Given that the formation of PBDFs is closely linked to thermal processes involving BFRs, control strategies focus on managing these processes and the materials involved.
Combustion Optimization: Controlling the conditions of incineration is a key strategy. Optimizing temperature, residence time, and oxygen levels in incinerators can minimize the formation of PBDFs. Understanding the kinetic parameters and temperature ranges for PBDF formation (700-850 °C) is vital for developing these control measures. nih.gov
Waste Management: Proper management of products containing BFRs at the end of their life is critical. This includes the separation of brominated plastics from other waste streams before incineration or recycling to prevent the formation of PBDFs. inchem.org
Regulatory Monitoring: In some regions, regulations mandate the monitoring of PBDD/F emissions from waste incineration plants, particularly those burning waste known to contain brominated flame retardants. pops.int For example, the European Union requires such monitoring every six months. pops.int This encourages facilities to adopt effective control technologies.
Synergistic Control: An understanding of PBDD/F formation pathways can lead to the development of synergistic control strategies that also manage emissions of other dioxin-like compounds, such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). nih.govresearchgate.net
Developing and implementing these strategies requires a deep understanding of the chemical mechanisms of PBDF formation from various precursors like PBDEs, decabromodiphenyl ethane (B1197151) (DBDPE), and tetrabromobisphenol A (TBBPA). researchgate.net
Environmental Impact Assessments and Management Strategies
The environmental impact of 1,3,4,7,9-PeBDF is assessed as part of the broader group of PBDFs, which are recognized as persistent organic pollutants (POPs). nih.govresearchgate.net Their chemical stability, which makes them effective as flame retardants, also contributes to their persistence in the environment.
Environmental Impact Assessments
Persistence and Transport: Like their chlorinated counterparts, PBDFs are persistent in the environment and can undergo long-range atmospheric transport. epa.gov They are found in various environmental compartments, including air, soil, and sediment. inchem.orgepa.govnih.gov Their distribution in the environment is complex, with different congener profiles observed in different media, reflecting their diverse sources and transformation pathways. nih.govresearchgate.net
Bioaccumulation: PBDFs are lipophilic (fat-soluble) and can bioaccumulate in organisms, moving up the food chain. They have been detected in various wildlife, including red algae and perch in the Baltic Sea. pops.int This accumulation poses a risk to both ecosystem health and human health, as humans can be exposed through the consumption of contaminated food. nih.gov
Toxicity: The toxicity of PBDFs is often compared to that of PCDD/Fs. nih.govresearchgate.net The U.S. Environmental Protection Agency (EPA) notes the close structural relationship between polybrominated and polychlorinated dibenzofurans. epa.gov While specific carcinogenicity data for PBDFs is lacking, the class of polychlorinated dibenzo-p-dioxins is considered probable human carcinogens. epa.gov
Management Strategies
Management strategies for sites contaminated with PBDFs involve a multi-faceted approach, from site investigation to long-term remediation.
Site Characterization: A critical first step is a thorough investigation of the contaminated site to determine the extent and concentration of PBDFs in soil and groundwater. umweltbundesamt.de This involves advanced analytical methods to accurately quantify specific congeners. nih.govnih.gov
Remediation Planning: Based on the site characterization, a remediation plan is developed. pbo.de This plan outlines the objectives, selects appropriate technologies, and establishes safety protocols for handling contaminated materials. umweltbundesamt.depbo.de
Remediation Technologies: Various technologies can be employed to manage PBDF-contaminated sites:
Containment: This involves physically isolating the contaminated soil or sediment to prevent the spread of pollutants. This can include landfilling in specially designed facilities. pbo.de
In-situ Remediation: This approach treats the contaminants in place. One promising technology involves amending sediments with activated carbon. nih.gov The carbon binds strongly to pollutants like PCBs and, by extension, PBDFs, reducing their bioavailability and uptake into the food web. nih.gov Technologies like SediMite™, which delivers carbon pellets into sediment, can reduce pollutant uptake in fish by as much as 87%. nih.gov
Ex-situ Remediation: This involves excavating the contaminated soil or sediment for treatment. pbo.de Thermal decomposition at high temperatures (e.g., 300 °C) can be effective for dechlorination and, by analogy, debromination. mdpi.com
Phytoremediation: This strategy uses plants to remove, degrade, or contain contaminants. Certain plants, like those from the Cucurbitaceae family (e.g., squash, cucumber), can absorb pollutants from the soil. mdpi.com The activity of enzymes secreted by plant roots, such as peroxidase and dehydrogenase, is key to this remediation process. mdpi.com
The selection of a management strategy depends on the specific characteristics of the site, the level of contamination, regulatory requirements, and cost-effectiveness. umweltbundesamt.de For widespread contamination, management often focuses on reducing bioavailability and exposure risk, while for localized hotspots, more aggressive removal or treatment methods may be employed. nih.govumweltbundesamt.de
Table 2: Remediation and Management Approaches for PBDF Contamination
| Strategy | Technology/Method | Description |
| Investigation & Planning | Site Characterization | Detailed analysis of soil and water to determine the extent of contamination. umweltbundesamt.de |
| Remediation Planning | Development of a formal plan outlining goals, methods, and safety measures. pbo.de | |
| In-Situ (On-site) Remediation | Activated Carbon Amendment | Mixing materials like activated carbon into sediment to bind contaminants and reduce their availability to organisms. nih.gov |
| Phytoremediation | Using specific plants to absorb and degrade pollutants from the soil. mdpi.com | |
| Ex-Situ (Off-site) Remediation | Excavation and Containment | Removing contaminated soil and securing it in a controlled landfill. pbo.de |
| Thermal Decomposition | Heating contaminated material to high temperatures to break down the pollutants. mdpi.com |
Emerging Research Frontiers and Future Directions for 1,3,4,7,9 Pentabromo Dibenzofuran
Development of Novel and High-Throughput Analytical Techniques
A cornerstone of understanding the environmental impact of 1,3,4,7,9-PeBDF is the ability to accurately and efficiently detect and quantify it in complex matrices. While established methods like high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) provide high sensitivity and specificity, future research is focused on developing more rapid and cost-effective approaches. epa.gov
High-throughput screening (HTS) bioassays are an emerging area, offering the potential to rapidly assess the toxicological potential of numerous PBDF congeners and environmental mixtures. nih.gov These assays can measure cellular responses, such as aryl hydrocarbon receptor (AhR) activation, providing a measure of the total dioxin-like toxicity of a sample. nih.gov This approach is particularly valuable for prioritizing areas of concern and for screening a large number of samples more efficiently than traditional chemical analysis alone.
The development of novel analytical techniques aims to overcome the limitations of current methods, which are often labor-intensive and expensive. Innovations in mass spectrometry, sample preparation, and data analysis are critical for advancing our ability to monitor these contaminants.
Table 1: Emerging Analytical Techniques for PBDF Analysis
| Technique/Approach | Description | Potential Advantage |
| High-Throughput Bioassays (e.g., DR CALUX®) | Utilizes genetically modified cell lines that produce a measurable signal (e.g., light) in response to the presence of dioxin-like compounds, including certain PBDFs. nih.gov | Rapid screening of many samples for total toxic equivalency (TEQ), cost-effective. |
| Advanced Mass Spectrometry | Techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled to time-of-flight mass spectrometry (TOF-MS) offer enhanced separation and identification of complex mixtures. | Improved separation of isomers, leading to more accurate quantification of individual congeners in complex environmental samples. |
| High-Throughput Physiologically Based Kinetic (HT-PBK) Modelling | Relies on in vitro and in silico data to rapidly generate models predicting the kinetic behavior of chemicals in organisms. biorxiv.org | Reduces reliance on animal testing and allows for rapid assessment of a large number of chemicals. biorxiv.org |
Advanced Computational and Theoretical Modeling for Environmental Behavior and Ecotoxicity
Computational modeling is becoming an indispensable tool for predicting the environmental fate and toxicological risk of chemicals like 1,3,4,7,9-PeBDF. These models can simulate the behavior of PBDFs in various environmental compartments, helping to fill data gaps where experimental information is scarce.
Toxicokinetic models, for instance, can predict the absorption, distribution, metabolism, and excretion of PBDFs in organisms. nih.gov Such models are crucial for understanding bioaccumulation potential and for extrapolating findings from laboratory animals to wildlife and humans. Recent studies on other persistent compounds demonstrate that these models can enhance the interpretation of temporal and spatial distributions within organisms. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are another key area. These models correlate the chemical structure of different PBDF congeners with their biological activity or environmental properties. For PBDFs, QSARs can be used to predict properties like binding affinity to the AhR, which is a key initiating event for their dioxin-like toxicity. nih.govnih.gov This allows for the estimation of toxic equivalency factors (TEFs) for congeners that have not been studied experimentally.
| Modeling Approach | Application for 1,3,4,7,9-PeBDF | Research Objective |
| Environmental Fate and Transport Models | Predict partitioning between air, water, soil, and sediment; estimate long-range transport potential. | To understand how 1,3,4,7,9-PeBDF moves through and persists in the environment. |
| Toxicokinetic (TK) and Physiologically Based Kinetic (PBK) Models | Simulate uptake, distribution, metabolism, and elimination in various species. nih.govnih.gov | To predict bioaccumulation potential and internal dose in organisms. |
| Quantitative Structure-Activity Relationship (QSAR) Models | Estimate toxicity (e.g., AhR binding) based on molecular structure. nih.gov | To predict the relative potency of unstudied PBDF congeners and support risk assessment. |
| Waste Reduction Algorithm (WAR) | Quantify the potential environmental impacts associated with processes that may form or release PBDFs. mdpi.com | To assess and minimize the environmental footprint of industrial activities. |
Integrated Environmental Systems Approaches to Understand PBDF Cycling
Future research must adopt a more holistic, systems-level perspective to fully grasp the environmental cycling of 1,3,4,7,9-PeBDF. This involves moving beyond studying isolated environmental compartments to understanding the interconnectedness of the entire Earth system.
Life Cycle Assessment (LCA) is a powerful tool in this regard. An LCA can evaluate the environmental impacts associated with the entire life cycle of products containing brominated flame retardants, from production to use and disposal, including the unintentional formation and release of PBDFs. acs.org This approach can identify hotspots in the life cycle where interventions would be most effective at reducing environmental contamination.
The concept of "planetary boundaries" provides a broader context for understanding the impact of novel entities, including POPs like PBDFs. stockholmresilience.org Research suggests that humanity has already transgressed the planetary boundary for novel entities, highlighting the urgency of controlling the release of persistent and hazardous chemicals. stockholmresilience.org An integrated systems approach would consider how PBDF cycling contributes to this transgression and interacts with other Earth system processes, such as biogeochemical flows of carbon and nutrients. stockholmresilience.org
Deeper Understanding of Source-Receptor Relationships in Contaminated Environments
Identifying the sources of 1,3,4,7,9-PeBDF and tracing its pathways to environmental and biological receptors is a critical area of ongoing research. PBDFs are not produced commercially but are formed as unintentional byproducts, primarily during combustion processes. pops.int
Key sources include the incineration of waste containing polybrominated diphenyl ethers (PBDEs), which were widely used as flame retardants in plastics, textiles, and electronics. pops.intaaqr.org Studies have shown a positive correlation between PBDEs and PBDFs in the atmosphere, suggesting that PBDFs are either impurities in PBDE products or are formed during the combustion of PBDE-containing materials. pops.int The heating of food, such as fish contaminated with certain PBDEs, has also been shown to generate PBDFs. nih.gov
Once released, PBDFs undergo long-range atmospheric transport, leading to global distribution. acs.orgresearchgate.net They are deposited into soil and water and can enter the food chain. Receptors include wildlife and humans, with exposure occurring primarily through the diet. PBDFs have been detected in various food items, including seafood, meat, and dairy products. nih.gov A deeper understanding of these source-receptor relationships is essential for developing effective strategies to mitigate exposure.
| Source Category | Specific Examples | Receptor |
| Thermal Processes | Municipal waste incineration, uncontrolled burning of electronic waste. pops.intaaqr.org | Atmosphere, soil, water. |
| Industrial Byproducts | Impurities in commercial PBDE flame retardant mixtures. pops.int | Consumer products, indoor dust. |
| Food Preparation | Heating of fish contaminated with decabromodiphenyl ether (BDE-209). nih.gov | Human consumers. |
Research on Remediation Technologies for Environmental Contamination (Non-Clinical)
Developing effective technologies to remediate sites contaminated with 1,3,4,7,9-PeBDF and other PBDFs is a significant challenge due to their persistence and low solubility in water. Research in this area often draws upon techniques developed for other POPs, such as polychlorinated biphenyls (PCBs) and dioxins.
Promising remediation technologies that warrant further investigation for PBDFs include:
Thermal Remediation: Techniques like thermal desorption heat contaminated soil to volatilize the PBDFs, which are then captured and treated. augustmack.com This can be effective for source zone treatment but is energy-intensive. augustmack.com
In-Situ Chemical Reduction (ISCR): This involves injecting chemical reductants, such as zero-valent iron (ZVI), into the subsurface to degrade contaminants. augustmack.com Its effectiveness for highly brominated compounds like PeBDF needs further study.
Solidification/Stabilization: This technology immobilizes contaminants within a solid matrix (e.g., cement) to prevent their migration into groundwater. researchgate.net It contains the pollutants rather than destroying them.
Bioremediation: While PBDFs are generally resistant to microbial degradation, research into specialized microorganisms or enhancement techniques that can break down these compounds is a long-term goal.
The selection of a remediation strategy is highly site-specific, depending on factors like contaminant concentration, soil type, and hydrogeology. nih.gov
Table 4: Potential Remediation Technologies for PBDF-Contaminated Media
| Technology | Mechanism | Applicability |
| Thermal Desorption | Heating soil to vaporize contaminants for collection and treatment. augustmack.com | Heavily contaminated soils (source areas). |
| In-Situ Chemical Reduction (ISCR) | Chemical transformation of contaminants to less toxic forms. augustmack.com | Contaminated groundwater and saturated soils. |
| Solidification/Stabilization | Physically binding or encapsulating contaminants in a solid matrix. researchgate.net | Contaminated soils and sludges. |
| Excavation and Disposal | Physical removal of contaminated soil to a licensed landfill. augustmack.com | Accessible source areas with high contamination. |
| Phytoremediation | Use of plants to extract, contain, or degrade contaminants. | Large areas with low-level contamination (long-term). |
Harmonization of Global Research Efforts and Data Sharing for PBDFs
Addressing the global challenge of PBDF contamination requires international cooperation and the harmonization of research efforts. A key example of this is the work by the World Health Organization (WHO) and the United Nations Environment Programme (UNEP) to evaluate the inclusion of brominated dioxins and furans in the Toxic Equivalency Factor (TEF) scheme. nih.gov This scheme allows for the risk assessment of complex mixtures of dioxin-like compounds. The expert panel recommended using the same interim TEF values for brominated congeners as for their chlorinated analogues, pending more detailed research. nih.gov
Global monitoring programs, such as the Global Atmospheric Passive Sampling (GAPS) network, are crucial for tracking the long-range transport and temporal trends of POPs, including the precursors to PBDFs. acs.org Such networks provide a consistent and comparable global dataset that is essential for assessing the effectiveness of international regulations like the Stockholm Convention.
Future efforts should focus on:
Standardizing analytical methods and quality assurance protocols to ensure data comparability across different laboratories and regions.
Creating and maintaining open-access databases for environmental concentrations, toxicity data, and modeling parameters for PBDFs.
Fostering international collaborative research projects to study source-receptor relationships, environmental fate, and remediation technologies on a global scale.
By harmonizing research and sharing data, the scientific community can build a more comprehensive global picture of the risks posed by 1,3,4,7,9-PeBDF and other PBDFs, leading to more effective and globally coordinated management strategies.
Q & A
Q. What analytical techniques are recommended for quantifying 1,3,4,7,9-Pentabromo-dibenzofuran in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) is the primary method, utilizing retention time alignment and mass fragmentation patterns compared to NIST library standards. Calibration curves with R² > 0.98 ensure reliable quantification . For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical to verify purity and substitution patterns .
Q. What parameters are essential for synthesizing this compound in the laboratory?
Key parameters include reaction temperature (e.g., 70°C for similar dibenzofuran syntheses), reaction time (6–24 hours), and solvent selection (polar solvents like toluene or n-decane). Bromination efficiency depends on precursor reactivity and stoichiometric ratios. Post-synthesis, purification via column chromatography and characterization using NMR and MS are mandatory .
Advanced Research Questions
Q. How can discrepancies in degradation rates of this compound across experimental conditions be resolved?
Use one-way ANOVA with Tukey’s Test to statistically compare degradation efficiencies under varying pH, temperature, and microbial activity. For instance, Pseudomonas spp. degrade dibenzofurans via salicylic acid pathways, but degradation rates may vary due to enzyme kinetics or abiotic factors like UV exposure . Control experiments (e.g., without bacterial inoculation) isolate abiotic contributions .
Q. What mechanisms explain the environmental persistence of this compound compared to chlorinated analogs?
Brominated congeners exhibit higher photostability due to stronger C-Br bonds and reduced susceptibility to hydrolysis. Their lipophilicity (log Kow ~7–8) enhances bioaccumulation in fatty tissues, as seen in tetrabromo-dibenzofurans. Chlorinated analogs degrade faster under UV light but show similar endocrine-disrupting effects .
Q. How can computational models predict the toxicological profile of this compound?
Density Functional Theory (DFT) simulations analyze electronic interactions with biological targets (e.g., aryl hydrocarbon receptors). Structure-activity relationships (SARs) correlate bromine substitution patterns with toxicity, leveraging data from tetrabromo isomers. Molecular docking studies predict binding affinities to DNA or proteins, guiding hazard assessments .
Methodological Considerations
- Data Validation : Cross-reference GC-MS results with NIST Standard Reference Database 69 to minimize false positives .
- Degradation Studies : Optimize bacterial consortia (e.g., Pseudomonas spp.) in stirred-tank reactors to mimic natural conditions. Monitor metabolites like 2-hydroxyacetophenone or chromones as degradation markers .
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction variables (e.g., temperature gradients, solvent polarity) and maximize yield .
Key Challenges
- Isomer Differentiation : Distinguishing positional isomers (e.g., 1,3,4,7,9 vs. 2,3,4,8,9-pentabromo-dibenzofuran) requires advanced chromatographic separation and isotopic labeling .
- Toxicological Data Gaps : Limited in vivo studies necessitate extrapolation from structural analogs. Prioritize in vitro assays (e.g., cytotoxicity in human cell lines) to assess acute effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
